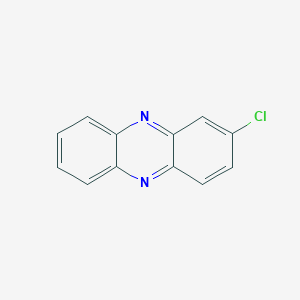

2-Chlorophenazine

Description

The exact mass of the compound 2-Chlorophenazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chlorophenazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorophenazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZDGXICDJEHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921165 | |

| Record name | 2-Chlorophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-69-5 | |

| Record name | 2-Chlorophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1137-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2-Chlorophenazine: A Technical Guide to Core Methodologies

Abstract

This technical guide provides an in-depth exploration of the primary synthetic routes for producing 2-chlorophenazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Intended for researchers, chemists, and professionals in drug development, this document details the foundational reaction mechanisms, starting materials, and optimized conditions for two robust synthetic strategies: the classical Wohl-Aue reaction and the versatile Reductive Cyclization of a 2-nitrodiphenylamine precursor. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as a practical resource for the laboratory synthesis of 2-chlorophenazine.

Introduction: The Significance of the Phenazine Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds characterized by a dibenzo[a,e]pyrazine ring system. This core structure imparts unique redox properties and the ability to intercalate with DNA, making phenazine derivatives a rich source of bioactive molecules with applications ranging from antimicrobial and anticancer agents to organic electronics.[1] The targeted synthesis of substituted phenazines, such as 2-chlorophenazine, is crucial for developing new chemical entities with tailored properties. The presence of a halogen, like chlorine, on the phenazine scaffold can significantly modulate the molecule's electronic properties and biological activity. This guide focuses on providing the practical, field-proven knowledge required to synthesize 2-chlorophenazine efficiently and reliably.

Methodology 1: The Wohl-Aue Reaction

The Wohl-Aue reaction, first reported in 1901, remains a cornerstone of phenazine synthesis.[2] It provides a direct and convergent route by condensing an aromatic nitro compound with an aniline in the presence of a strong base.[1][3] For the synthesis of 2-chlorophenazine, this involves the reaction of nitrobenzene with 4-chloroaniline.

Causality and Mechanistic Insight

The choice of a strong, non-nucleophilic base like potassium hydroxide is critical. Its role is to deprotonate the aniline, generating a potent nucleophile that attacks the electron-deficient aromatic ring of the nitrobenzene. The reaction is believed to proceed through the formation of an intermediate hydroxylamine and a nitroso species, which then condense and cyclize to form the dihydrophenazine ring. Subsequent oxidation, often by the nitroarene starting material itself, yields the final aromatic phenazine product. The high reaction temperature is necessary to overcome the activation energy for the initial nucleophilic aromatic substitution and subsequent condensation steps.

Caption: Generalized workflow of the Wohl-Aue reaction.

Experimental Protocol: Synthesis of 2-Chlorophenazine

This protocol is adapted from the established Wohl-Aue synthesis of the closely related 1,6-dichlorophenazine, providing a reliable framework for the target molecule.[3]

1. Reaction Setup:

-

To a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, add nitrobenzene (1.0 eq).

-

Begin stirring and add finely powdered potassium hydroxide (2.0 eq).

-

Add 4-chloroaniline (1.2 eq) to the mixture.

2. Reaction Execution:

-

Heat the reaction mixture to a gentle reflux, typically around 140-150 °C.

-

Maintain the reflux with vigorous stirring for 4 to 6 hours. The mixture will darken significantly as the reaction progresses.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2).

3. Work-up and Isolation:

-

After completion, allow the mixture to cool to approximately 80-90 °C.

-

Carefully add ethanol to the reaction mass to dissolve the solids.

-

Pour the ethanolic solution into a large volume of water.

-

The crude 2-chlorophenazine will precipitate. If an oily residue forms, it may be necessary to perform a steam distillation to remove unreacted nitrobenzene.

-

Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

4. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield 2-chlorophenazine as yellow needles.

Data Presentation: Wohl-Aue Reaction Conditions

| Parameter | Condition / Reagent | Rationale / Notes | Reference |

| Nitroarene | Nitrobenzene | Serves as both reactant and oxidizing agent for the final aromatization step. | [2][3] |

| Aniline | 4-Chloroaniline | Provides the second aromatic ring and the chlorine substituent. | [3] |

| Base | Potassium Hydroxide (KOH) | A strong, cost-effective base for deprotonating the aniline. | [2][3] |

| Temperature | 140-150 °C | Sufficient thermal energy to drive the condensation and cyclization. | [1] |

| Reaction Time | 4-6 hours | Typical duration to ensure complete conversion. Monitored by TLC. | [3] |

| Purification | Recrystallization (Ethanol) | Effective method for obtaining high-purity crystalline product. | [3] |

| Reported Yield | ~30-40% | Typical yields for this classical reaction can be moderate. | [3] |

Methodology 2: Reductive Cyclization of 4-Chloro-2-nitro-N-phenylaniline

An alternative and often higher-yielding strategy involves the intramolecular reductive cyclization of a pre-formed N-aryldiphenylamine. This two-step approach offers greater control and modularity, as the substituted diphenylamine precursor is synthesized first, followed by a clean cyclization reaction.

Step A: Synthesis of the Precursor via Ullmann Condensation

The key precursor, 4-chloro-2-nitro-N-phenylaniline, can be synthesized via a copper-catalyzed Ullmann condensation. This reaction couples an aryl halide (2,5-dichloronitrobenzene) with an amine (aniline). The copper catalyst is essential for facilitating the C-N bond formation.

Caption: Two-step synthesis via Reductive Cyclization.

Experimental Protocol: Reductive Cyclization

1. Precursor Synthesis (Ullmann Condensation):

-

Combine 2,5-dichloronitrobenzene (1.0 eq), aniline (1.1 eq), potassium carbonate (1.5 eq), and a catalytic amount of copper(I) iodide (CuI, ~10 mol%) in a high-boiling polar solvent like N,N-Dimethylformamide (DMF).

-

Heat the mixture to 120-140 °C under an inert atmosphere (e.g., Nitrogen) for 8-12 hours.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 4-chloro-2-nitro-N-phenylaniline.[4]

2. Reductive Cyclization:

-

Dissolve the purified 4-chloro-2-nitro-N-phenylaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride (SnCl₂, 3-4 eq) in concentrated HCl portion-wise while stirring. An exothermic reaction may be observed.

-

Heat the mixture to reflux for 1-2 hours to ensure complete cyclization.

-

Cool the reaction and neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is strongly basic.

-

Extract the product with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the resulting solid from ethanol to obtain pure 2-chlorophenazine.

Data Presentation: Reductive Cyclization Conditions

| Step | Parameter | Condition / Reagent | Rationale / Notes |

| 1. Ullmann | Aryl Halide | 2,5-Dichloronitrobenzene | Provides the nitro group for cyclization and the chloro substituent. |

| Amine | Aniline | The coupling partner for C-N bond formation. | |

| Catalyst | Copper(I) Iodide (CuI) | Classic and effective catalyst for Ullmann C-N coupling. | |

| Base | Potassium Carbonate (K₂CO₃) | Neutralizes the H-X formed during the reaction. | |

| Solvent | DMF | A polar aprotic solvent suitable for high-temperature Ullmann reactions. | |

| 2. Cyclization | Reducing Agent | Tin(II) Chloride (SnCl₂) / HCl | A classical and powerful reagent for the reduction of nitroarenes to amines, which spontaneously cyclize in situ. |

| Solvent | Ethanol / aq. HCl | Provides a protic medium for the reduction and subsequent cyclization. | |

| Work-up | Basic neutralization | Required to deprotonate the product and allow for extraction. |

Conclusion

The synthesis of 2-chlorophenazine can be successfully achieved through multiple reliable pathways. The Wohl-Aue reaction offers a direct, one-pot method that is elegant in its simplicity, though it may require optimization to improve moderate yields. For greater control, higher yields, and modularity, the two-step reductive cyclization of a 4-chloro-2-nitro-N-phenylaniline precursor is a superior approach. The initial Ullmann condensation to build the precursor, followed by a robust reduction and cyclization, provides a versatile platform for accessing not only 2-chlorophenazine but also a wider array of substituted phenazine analogues. The choice of methodology will depend on the specific requirements of the research program, including scale, precursor availability, and desired purity.

References

-

Wohl, A., & Aue, W. (1901). Über die Einwirkung von Nitrobenzol auf Anilin bei Gegenwart von Alkali. Berichte der deutschen chemischen Gesellschaft, 34(2), 2442–2450. [Link]

-

Pachter, I. J., & Kloetzel, M. C. (1951). The Wohl-Aue Reaction. I. Structure of Benzo [a] phenazine Oxides and Syntheses of 1,6-Dimethoxyphenazine and 1,6-Dichlorophenazine. Journal of the American Chemical Society, 73(10), 4958–4961. [Link]

-

Chaudhary, A., & Khurana, J. M. (2018). Synthetic routes for phenazines: an overview. Research on Chemical Intermediates, 44(2), 1045-1083. [Link]

-

Yang, H., et al. (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Scientific Reports, 7(1), 2003. [Link]

-

PubChem. (n.d.). 4-chloro-2-nitro-N-phenylaniline. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

A Deep Dive into the Spectroscopic Signature of 2-Chlorophenazine: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-chlorophenazine, a key heterocyclic compound of interest in pharmaceutical and materials science research. Herein, we dissect the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the analytical techniques and interpretation of the resulting spectra.

Introduction: The Analytical Imperative for 2-Chlorophenazine

2-Chlorophenazine (C₁₂H₇ClN₂) is a halogenated derivative of phenazine, a robust aromatic scaffold. The introduction of a chlorine atom onto the phenazine core significantly modulates its electronic properties, solubility, and biological activity. Consequently, unambiguous structural confirmation and purity assessment are paramount. This guide will illuminate how a multi-spectroscopic approach provides a comprehensive and self-validating characterization of this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 2-chlorophenazine, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks of the molecule.

A. Practical Considerations for NMR Analysis of Phenazine Derivatives

Phenazine-based compounds can exhibit limited solubility in common deuterated solvents, and intermolecular interactions can lead to peak broadening. Initial solubility tests are recommended. While deuterated chloroform (CDCl₃) is a common starting point, solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated benzene (C₆D₆) may provide superior results for certain derivatives[1]. The choice of solvent can subtly influence chemical shifts, a factor to consider when comparing experimental data to literature values.

B. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-chlorophenazine and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Following proton NMR, acquire a ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. Proton decoupling is typically employed to simplify the spectrum to a series of singlets.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

C. ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 2-chlorophenazine is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.5-8.5 ppm). The asymmetry introduced by the chlorine atom means that all seven protons on the phenazine core are chemically non-equivalent, leading to a unique set of resonances. The interpretation relies on analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values). The electron-withdrawing nature of the chlorine atom and the nitrogen atoms will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

D. ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon environment. For 2-chlorophenazine, twelve distinct signals are expected in the aromatic region (typically δ 120-150 ppm). The carbon atom directly bonded to the chlorine atom (C-2) will experience a significant downfield shift due to the electronegativity of the halogen. The carbons in close proximity to the nitrogen atoms will also be deshielded.

II. Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and bonding within a molecule. For 2-chlorophenazine, the IR spectrum will be characterized by vibrations of the aromatic rings and the carbon-chlorine bond.

A. Sample Preparation for Solid-State IR

As 2-chlorophenazine is a solid at room temperature, appropriate sample preparation is crucial for obtaining a high-quality spectrum. The thin solid film method is a common and effective approach.

B. Experimental Protocol: Thin Solid Film IR

-

Sample Preparation: Dissolve a small amount of 2-chlorophenazine in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Film Deposition: Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid sample.

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be recorded and automatically subtracted from the sample spectrum.

C. IR Spectral Interpretation

The IR spectrum of 2-chlorophenazine will be dominated by absorptions corresponding to the vibrations of its aromatic framework.

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected for 2-Chlorophenazine |

| 3100 - 3000 | Aromatic C-H Stretch | Present |

| 1650 - 1450 | Aromatic C=C Stretch | Multiple sharp bands |

| 1300 - 1000 | C-N Stretch | Present |

| 850 - 550 | C-Cl Stretch | Present |

| 900 - 675 | C-H Out-of-Plane Bending | Characteristic pattern for substitution |

The presence of a band in the 850-550 cm⁻¹ region is indicative of the C-Cl stretching vibration. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and the characteristic C=C stretching modes of the aromatic rings are expected in the 1650-1450 cm⁻¹ region[2][3]. The pattern of out-of-plane C-H bending bands in the fingerprint region can provide confirmatory evidence for the substitution pattern on the aromatic rings.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For 2-chlorophenazine, it is used to confirm the molecular weight and to gain structural insights from the fragmentation pattern.

A. Ionization Technique: Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that is well-suited for the analysis of relatively stable aromatic compounds like 2-chlorophenazine. It typically induces significant fragmentation, which can be highly informative for structural elucidation.

B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-chlorophenazine in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC will separate the analyte from any impurities. A typical temperature program would involve an initial hold followed by a ramp to a higher temperature to ensure elution of the compound[4][5].

-

MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer. The molecules are ionized (typically by EI at 70 eV), and the resulting ions are separated by the mass analyzer and detected.

C. Mass Spectrum Interpretation

The mass spectrum of 2-chlorophenazine will exhibit several key features:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 2-chlorophenazine. Due to the presence of the chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. For C₁₂H₇ClN₂, the expected m/z values are 214 (for ³⁵Cl) and 216 (for ³⁷Cl)[6].

-

Fragmentation Pattern: The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for chloroaromatic compounds involve the loss of a chlorine radical or hydrogen chloride. The NIST Mass Spectrometry Data Center reports major peaks at m/z 214, 216, and 179[6]. The peak at m/z 179 likely corresponds to the loss of a chlorine atom from the molecular ion.

Table of Key Mass Spectral Data for 2-Chlorophenazine

| m/z | Proposed Fragment | Isotopic Signature |

| 214 | [C₁₂H₇³⁵ClN₂]⁺ (Molecular Ion) | Present (M⁺) |

| 216 | [C₁₂H₇³⁷ClN₂]⁺ (Molecular Ion Isotope) | Present (M+2, ~33% of M⁺) |

| 179 | [C₁₂H₇N₂]⁺ (Loss of Cl) | Absent |

The stability of the phenazine ring system suggests that the molecular ion will be relatively abundant.

IV. Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in the synergy of the data. The workflow for a comprehensive characterization is as follows:

Sources

- 1. Introducing a green nanocatalytic process toward the synthesis of benzo[ a ]pyrano-[2,3- c ]phenazines utilizing copper oxide quantum dot-modified cor ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03887K [pubs.rsc.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Chlorophenazine | C12H7ClN2 | CID 345310 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for the Electronic Structure of 2-Chlorophenazine

Executive Summary

Phenazines are a class of redox-active, nitrogen-containing heterocyclic compounds pivotal in the development of pharmaceuticals, organic electronic materials, and biological probes.[1][2] The introduction of a substituent, such as a chlorine atom, can dramatically alter the electronic landscape of the parent phenazine molecule, thereby tuning its chemical reactivity, photophysical properties, and biological activity.[3][4] This technical guide provides a comprehensive, in-depth protocol for elucidating the electronic structure of 2-Chlorophenazine using quantum chemical calculations, with a primary focus on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to predict and understand the molecular properties of substituted phenazines. We will detail the theoretical underpinnings, provide a step-by-step computational workflow, and explain how to interpret the resulting data to gain actionable insights into the molecule's behavior.

Introduction: The Significance of 2-Chlorophenazine

Heterocyclic compounds form the backbone of a vast array of natural and synthetic molecules, with nitrogen-containing systems being particularly prevalent in medicinal chemistry and materials science.[5][6][7] The phenazine core, a dibenzo-annulated pyrazine, is a privileged scaffold known for its unique electrochemical and photophysical properties.[8][9]

2-Chlorophenazine (C₁₂H₇ClN₂) is an organic compound featuring this phenazine backbone with a chlorine atom at the C2 position.[4][10] The presence of the electronegative chlorine atom is expected to significantly modulate the electron distribution across the π-conjugated system, influencing its frontier molecular orbitals, reactivity, and absorption spectrum.[4] Understanding these electronic characteristics is paramount for:

-

Drug Development: The electronic structure dictates how a molecule interacts with biological targets like enzymes or receptors. Predicting sites susceptible to metabolic attack or key pharmacophoric interactions is crucial.[1]

-

Materials Science: For applications in organic electronics, properties like the HOMO-LUMO gap are direct indicators of a material's charge transport capabilities and optical properties.[11][12]

-

Rational Synthesis: A detailed map of electron density and electrostatic potential can guide the synthesis of further derivatives by predicting the most reactive sites for subsequent chemical modifications.[4]

Quantum chemical calculations provide a powerful, non-empirical toolkit to probe these properties with high accuracy, offering insights that are often difficult or expensive to obtain through experimental means alone.[13][14]

Caption: Molecular structure of 2-Chlorophenazine.

Theoretical Foundations: The Computational Toolkit

Our approach is grounded in Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[13]

-

Why DFT? Unlike simpler methods, DFT includes effects of electron correlation, which are crucial for accurately describing π-conjugated systems like phenazine. It allows us to calculate a molecule's ground-state energy, electron density, and from these, a wide range of other properties.

-

The Functional (B3LYP): The choice of the exchange-correlation functional is critical. We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. It is a hybrid functional that has a long track record of providing reliable results for the geometry and electronic properties of organic molecules.[12]

-

The Basis Set (6-311+G(d,p)): The basis set is the set of mathematical functions used to build the molecular orbitals. For 2-Chlorophenazine, the 6-311+G(d,p) basis set is an excellent choice.

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

+: Adds diffuse functions, which are essential for accurately describing the "tail" of the electron density, crucial for anions and excited states.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the atomic orbitals, which is necessary to describe chemical bonding accurately.

-

-

Time-Dependent DFT (TD-DFT): To investigate the electronic excited states and predict the UV-Visible absorption spectrum, we employ TD-DFT. This method allows for the calculation of transition energies and oscillator strengths, which correspond to the position and intensity of absorption peaks.[11]

-

Solvation Model (SMD): Reactions and interactions in drug development almost always occur in solution. To account for the bulk electrostatic effects of a solvent, an implicit solvation model is necessary. The SMD (Solvation Model based on Density) model is a universal and robust choice that can simulate the effects of solvents like water or ethanol.[3]

Methodology: A Step-by-Step Computational Protocol

This section provides a detailed workflow for performing the quantum chemical calculations on 2-Chlorophenazine using a software package like Gaussian 16.[3]

Sources

- 1. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using structure-function relationships to understand the mechanism of phenazine-mediated extracellular electron transfer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]

- 4. CAS 1137-69-5: 2-chlorophenazine | CymitQuimica [cymitquimica.com]

- 5. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. academic.oup.com [academic.oup.com]

- 9. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 10. 2-Chlorophenazine | C12H7ClN2 | CID 345310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

Unlocking the Redox Potential: An In-depth Technical Guide to the Electrochemical Properties of 2-Chlorophenazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the electrochemical properties of 2-chlorophenazine derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and redox behavior, offering field-proven insights for researchers in medicinal chemistry, materials science, and beyond. Herein, we will dissect the synthesis, electrochemical characterization, and potential applications of this intriguing class of heterocyclic compounds.

Introduction: The Phenazine Core and the Influence of Chloro-Substitution

Phenazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their diverse biological activities and unique redox properties.[1] These molecules can undergo reversible reduction-oxidation (redox) reactions, making them attractive candidates for applications in various fields, including the development of new therapeutics, electrochemical sensors, and energy storage systems.[2][3] The introduction of a chloro-substituent at the 2-position of the phenazine ring system has a profound impact on its electronic properties. The electron-withdrawing nature of the chlorine atom is expected to influence the redox potential of the molecule, making it a key target for synthetic modification and electrochemical investigation.[4][5]

Synthesis of 2-Chlorophenazine Derivatives: A Strategic Overview

The synthesis of 2-chlorophenazine derivatives typically involves the condensation of a suitably substituted o-phenylenediamine with a catechol or a derivative. A common and effective method involves the reaction of o-phenylenediamine with a chloro-substituted o-benzoquinone.

General Synthetic Pathway

A prevalent synthetic route to phenazine derivatives involves the reaction of an o-phenylenediamine with an o-benzoquinone. For the synthesis of 2-chlorophenazine, this would involve the reaction of o-phenylenediamine with 4-chloro-1,2-benzoquinone.

Caption: General synthesis of 2-Chlorophenazine.

Further derivatization can be achieved by utilizing substituted o-phenylenediamines or by subsequent modification of the 2-chlorophenazine core, although the latter can be challenging due to the relative inertness of the phenazine ring to electrophilic substitution. A more versatile approach is to use substituted o-phenylenediamines in the initial condensation step to introduce a variety of functional groups onto the phenazine scaffold.

Probing the Redox Landscape: Electrochemical Characterization

The electrochemical behavior of 2-chlorophenazine derivatives is primarily investigated using voltammetric techniques. These methods provide valuable information about the redox potentials, the number of electrons transferred in the redox process, and the stability of the resulting species.

Cyclic Voltammetry (CV): A Window into Redox Behavior

Cyclic voltammetry is the cornerstone technique for characterizing the electrochemical properties of these compounds.[6] It involves scanning the potential of a working electrode linearly with time in a solution containing the analyte and observing the resulting current.

-

Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) that has been rigorously dried.[7]

-

Analyte Solution: Prepare a 1-5 mM solution of the 2-chlorophenazine derivative in the electrolyte solution.

-

Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., a platinum wire or foil).[7]

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition:

-

Set the initial and final potentials to values where no faradaic current is observed.

-

Define the switching potential to encompass the redox events of interest.

-

Select a scan rate (e.g., 100 mV/s).

-

Initiate the potential scan and record the resulting current-potential curve (voltammogram).

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.

-

Caption: Experimental workflow for Cyclic Voltammetry.

Interpreting the Cyclic Voltammogram

The resulting cyclic voltammogram provides a wealth of information:

-

Redox Potentials (E½): The formal reduction potential (E½) is typically estimated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc). This value is a thermodynamic parameter that reflects the ease of reduction or oxidation of the species.

-

Reversibility: A chemically reversible one-electron process is characterized by a peak potential separation (ΔEp = |Epa - Epc|) of approximately 59 mV at room temperature.[7] Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.

-

Diffusion Control: For a diffusion-controlled process, the peak current (ip) is proportional to the square root of the scan rate (ν½). A linear plot of ip versus ν½ confirms that the redox process is governed by the diffusion of the analyte to the electrode surface.

The Impact of Substituents on Redox Potential

The introduction of various substituents onto the 2-chlorophenazine core can significantly modulate its redox potential. This is a key strategy for fine-tuning the electrochemical properties for specific applications.

| Substituent at Position 7 | Expected Effect on Redox Potential (E½) | Rationale |

| Electron-Donating Group (e.g., -OCH₃, -NH₂) | Negative Shift (Easier to Oxidize) | Increases electron density on the phenazine ring system. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Positive Shift (Harder to Oxidize) | Decreases electron density on the phenazine ring system.[5] |

| Halogens (e.g., -F, -Br) | Positive Shift (Harder to Oxidize) | Inductive electron withdrawal outweighs the weak resonance donation. |

Note: The exact shift in redox potential will also depend on the position and number of substituents.

Advanced Electrochemical Techniques

For a more in-depth understanding, other electrochemical techniques can be employed:

-

Differential Pulse Voltammetry (DPV): This technique offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis and the study of complex mixtures.[8]

-

Spectroelectrochemistry: This powerful technique combines electrochemistry with spectroscopy (e.g., UV-Vis, EPR) to provide simultaneous information about the redox state and the spectroscopic properties of the electrogenerated species.[9][10] This is particularly useful for identifying and characterizing transient radical ions.

Potential Applications: Harnessing the Redox Properties

The tunable electrochemical properties of 2-chlorophenazine derivatives make them promising candidates for a range of applications:

-

Drug Development: The redox properties of phenazine derivatives are often linked to their biological activity, particularly their antimicrobial and anticancer effects.[4] Understanding the electrochemical behavior of these compounds can aid in the design of new drugs with enhanced efficacy and selectivity.

-

Electrochemical Sensors: The sensitivity of their redox potentials to the chemical environment makes them suitable for use as redox mediators in biosensors for the detection of various analytes.[1]

-

Organic Electronics: The ability to undergo stable and reversible redox reactions suggests potential applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Redox Flow Batteries: Phenazine derivatives are being explored as anolyte materials in aqueous organic redox flow batteries for large-scale energy storage.[3] The ability to tune the redox potential through substitution is crucial for optimizing battery performance.

Conclusion and Future Perspectives

The 2-chlorophenazine core represents a versatile scaffold for the development of new functional molecules with tailored electrochemical properties. This guide has provided a framework for the synthesis, characterization, and potential application of these fascinating compounds. While the fundamental principles of phenazine electrochemistry are well-established, the systematic exploration of substituted 2-chlorophenazine derivatives remains a fertile area for future research. A deeper understanding of the structure-property relationships will undoubtedly unlock new opportunities in medicine, materials science, and beyond.

References

-

Waterland, M. R., Gordon, K. C., McGarvey, J. J., & Jayaweera, P. M. (1998). Spectroscopic and electrochemical studies of a series of copper(I) and rhenium(I) complexes with substituted dipyrido[3,2-a:2′,3′-c]phenazine ligands. Journal of the Chemical Society, Dalton Transactions, (4), 609-616. [Link]

-

Yuan, Y., et al. (2015). An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics. Biosensors and Bioelectronics, 64, 346-351. [Link]

-

Vasu, K., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (132), e56623. [Link]

-

Sugimoto, A., et al. (1979). Substituent effects on the electrical conductivities of the phenazine derivatives. NASA Technical Reports Server. [Link]

-

Czaun, M., & Nordlander, E. (2011). A simple synthesis of 2-(2-chlorophenyl)benzimidazole from o-phenylenediamine and 2-chlorobenzaldehyde. Lund University Publications. [Link]

-

Gholivand, K., & Jalalvand, A. R. (2018). Electrochemical Synthesis of 2-(2-Chlorophenyl)-2-[(3,4- dihydroxyphenyl)(methyl)amino]cyclohexanone. ResearchGate. [Link]

-

Hayashi, H., et al. (2022). Chemical Modifications of N,N-Dimethylalkylamino-Substituted 2-Chlorophenothiazine and Their Electrochemical Behavior. ResearchGate. [Link]

-

Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 94(11), 1971-1979. [Link]

-

Hassan, S. S. M., et al. (2021). Experimental and Virtual Screening of Phenazine and Phenothiazine Derivatives in Aqueous Solution for Electrochemical Carbon Capture. Semantic Scholar. [Link]

-

Pauliukaite, R., et al. (2010). Phenazines and Polyphenazines in Electrochemical Sensors and Biosensors. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). Lab 1: Cyclic Voltammetry. [Link]

-

Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV). [Link]

-

Michigan State University. (n.d.). Experiment 5: Cyclic Voltammetry. [Link]

-

Pine Research Instrumentation. (2016). Differential Pulse Voltammetry (DPV). [Link]

-

de la Cruz, C., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ChemSusChem, 16(8), e202201984. [Link]

-

PubChem. (n.d.). 2-Chlorophenazine. [Link]

-

Mavrandonakis, A., et al. (2020). New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. Sustainable Energy & Fuels, 4(10), 5031-5039. [Link]

-

Van der Westhuizen, J. H., et al. (2008). Redox potentials (V vs. Ag/Ag+) of selected riminophenazines. ResearchGate. [Link]

-

de la Cruz, C., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ResearchGate. [Link]

-

Czaun, M., & Nordlander, E. (2011). A simple synthesis of 2-(2-chlorophenyl)benzimidazole from o-phenylenediamine and 2-chlorobenzaldehyde. ResearchGate. [Link]

-

Xu, N., et al. (2021). Synthesis, solid state molecular structures, and cyclic voltammetry of five-coordinate perchlorate manganese porphyrins and a benzamide derivative. Inorganica Chimica Acta, 523, 120401. [Link]

-

G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5708. [Link]

-

Shetti, N. P., & Nayak, D. S. (2017). Electrochemical detection of chlorpheniramine maleate in the presence of an anionic surfactant and its analytical applications. Canadian Journal of Chemistry, 95(5), 554-560. [Link]

-

Teimuri-Mofrad, R., et al. (2017). Cyclic voltammetry curves of compound 1-[(3-bromophenyl)(4-(4-ferrocenylbutyl)piperazin-1-yl)methyl]naphthalene-2-ol in dry CH3CN/LiClO4 at scan rates 10–100 mV s⁻¹. ResearchGate. [Link]

-

de la Cruz, C., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. PubMed. [Link]

-

Mavrandonakis, A., et al. (2020). New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. Sustainable Energy & Fuels, 4(10), 5031-5039. [Link]

-

Van der Westhuizen, J. H., et al. (2008). Redox potentials (V vs. Ag/Ag+) of selected riminophenazines. ResearchGate. [Link]

-

Czaun, M., & Nordlander, E. (2011). A simple synthesis of 2-(2-chlorophenyl)benzimidazole from o-phenylenediamine and 2-chlorobenzaldehyde. ResearchGate. [Link]

-

Xu, N., et al. (2021). Synthesis, solid state molecular structures, and cyclic voltammetry of five-coordinate perchlorate manganese porphyrins and a benzamide derivative. Inorganica Chimica Acta, 523, 120401. [Link]

-

G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5708. [Link]

-

Shetti, N. P., & Nayak, D. S. (2017). Electrochemical detection of chlorpheniramine maleate in the presence of an anionic surfactant and its analytical applications. Canadian Journal of Chemistry, 95(5), 554-560. [Link]

-

Teimuri-Mofrad, R., et al. (2017). Cyclic voltammetry curves of compound 1-[(3-bromophenyl)(4-(4-ferrocenylbutyl)piperazin-1-yl)methyl]naphthalene-2-ol in dry CH3CN/LiClO4 at scan rates 10–100 mV s⁻¹. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Experimental and Virtual Screening of Phenazine and Phenothiazine Derivatives in Aqueous Solution for Electrochemical Carbon Capture | Semantic Scholar [semanticscholar.org]

- 3. A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. mdpi.com [mdpi.com]

- 6. ossila.com [ossila.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Differential Pulse Voltammetry (DPV) [pineresearch.com]

- 9. An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Photophysical Investigation of Novel 2-Chlorophenazine Compounds

This guide provides a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel 2-chlorophenazine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles and causal relationships behind each experimental step, ensuring a rigorous and reproducible investigation of their photophysical properties. The methodologies described herein are designed to form a self-validating system for generating high-integrity data, crucial for applications ranging from molecular probes and chemosensors to next-generation optoelectronic materials.[1][2][3]

Introduction: The Significance of the Phenazine Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous synthetic dyes, natural products, and pharmaceutically active molecules.[4][5] Their rigid, planar aromatic structure endows them with unique electronic properties, making them exceptional candidates for applications in organic electronics, photodynamic therapy, and biological imaging.[6][7] The introduction of a chlorine atom at the 2-position of the phenazine ring serves as a critical structural modification. Halogenation is a well-established strategy to modulate a molecule's electronic landscape, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4] This, in turn, can profoundly alter the compound's absorption, emission, and excited-state dynamics.

A thorough understanding of these photophysical properties is not merely an academic exercise; it is a prerequisite for rational molecular design. By systematically characterizing how light interacts with these novel 2-chlorophenazine compounds, we can establish crucial structure-property relationships that guide the development of materials with tailored functionalities.

Foundational Photophysical Principles

Before detailing the experimental protocols, it is essential to grasp the key parameters that define a molecule's interaction with light.

-

Electronic Absorption (UV-Vis Spectroscopy): The absorption of ultraviolet or visible light promotes an electron from a lower energy ground state (S₀) to a higher energy excited state (S₁ or S₂). For phenazine systems, these transitions are typically of a π-π* or n-π* character.[8] The efficiency of this process is quantified by the molar absorption coefficient (ε), a unique constant for a compound at a specific wavelength, as defined by the Beer-Lambert Law.[9]

-

Fluorescence Emission: Following excitation, the molecule can relax back to the ground state by emitting a photon. This process, known as fluorescence, typically occurs from the lowest vibrational level of the first excited singlet state (S₁). The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and the energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is termed the Stokes Shift .[10]

-

Fluorescence Quantum Yield (Φ_F): This is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed.[11] A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, while a value of 0 signifies that all excited-state energy is lost through non-radiative pathways.

-

Excited-State Lifetime (τ): This parameter defines the average time a molecule remains in the excited state before returning to the ground state.[12][13] Lifetimes can range from picoseconds to nanoseconds and are highly sensitive to the molecule's environment and structural dynamics.

-

Solvatochromism: This refers to the change in the absorption or emission spectral position as a function of the solvent's polarity.[3] It provides valuable insight into the change in the molecule's dipole moment upon electronic excitation.[8][10]

The Experimental Workflow: A Systematic Approach

A rigorous photophysical investigation follows a logical progression from sample validation to detailed spectroscopic analysis. The following workflow ensures data integrity and comprehensive characterization.

Caption: Overall workflow for photophysical characterization.

Prerequisite: Sample and Solvent Purity

Expertise & Trustworthiness: The most common source of error in photophysical measurements is sample impurity. Fluorescent impurities, even at trace levels, can dominate the emission signal, leading to erroneous results. Likewise, the use of spectroscopic-grade solvents is non-negotiable, as solvent impurities can absorb or emit in the region of interest.

Protocol:

-

Compound Verification: Confirm the chemical structure and purity of each synthesized 2-chlorophenazine derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10]

-

Purity Assessment: Assess sample purity (>98%) using high-performance liquid chromatography (HPLC) with both UV-Vis and fluorescence detectors if available.

-

Solvent Selection: Use spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) to cover a range of polarities for solvatochromism studies.

-

Solvent Blank: Always run a solvent blank in both absorption and fluorescence measurements to ensure there is no interfering background signal.[14]

Steady-State Spectroscopy: Absorption and Emission

Protocol for UV-Vis Absorption:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the 2-chlorophenazine compound in the chosen solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solution in a 1 cm path length quartz cuvette. Aim for absorbances in the range of 0.01 to 1.0.

-

Spectrum Acquisition: Record the absorption spectrum (typically from 250-700 nm) against a solvent blank.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_abs). Using a dilution with a known concentration (C) and an absorbance (A) below 0.1, calculate the molar absorption coefficient (ε) using the Beer-Lambert Law: ε = A / (C * l) , where l is the path length (1 cm).

Protocol for Steady-State Fluorescence Emission:

-

Sample Preparation: Prepare a dilute solution of the compound with an absorbance of < 0.1 at the intended excitation wavelength to avoid inner-filter effects.[14]

-

Excitation: Set the excitation wavelength (λ_ex), which is typically the λ_abs determined from the UV-Vis spectrum.

-

Spectrum Acquisition: Scan the emission spectrum over a wavelength range starting ~10 nm above λ_ex to a point where the emission signal returns to baseline. Ensure identical instrument settings (e.g., slit widths) are used for all samples to allow for direct comparison.

-

Data Analysis: Identify the wavelength of maximum emission (λ_em). Calculate the Stokes shift: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷ .

Fluorescence Quantum Yield (Φ_F) Determination

Expertise & Trustworthiness: The comparative method, often referred to as the Williams et al. method, is the most reliable technique for determining Φ_F in a standard laboratory setting.[15] It relates the fluorescence properties of the unknown sample to a well-characterized standard with a known quantum yield.[9][15] The choice of standard is critical; its absorption and emission profile should overlap as much as possible with the sample under investigation.[14] For phenazine derivatives emitting in the blue-green region, quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common choice.[9]

Caption: Workflow for comparative quantum yield determination.

Protocol:

-

Solution Preparation: Prepare a series of five dilutions for both the standard (st) and the test sample (x) in the same solvent. The absorbances at the chosen excitation wavelength (λ_ex) should be in the range of 0.01, 0.03, 0.05, 0.07, and 0.09.

-

Absorbance Measurement: Record the precise absorbance of each of the ten solutions at λ_ex.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution under identical instrument conditions.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Gradient Analysis: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin. Determine the gradient (slope) of each line (Grad_st and Grad_x).

-

Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation[11][15]:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent used for the sample (x) and standard (st). If the same solvent is used, the refractive index term cancels out.

Excited-State Lifetime (τ) Measurement

Expertise & Trustworthiness: Time-Correlated Single Photon Counting (TCSPC) is the premier technique for measuring fluorescence lifetimes in the nanosecond and sub-nanosecond range.[16] The method involves exciting the sample with a high-repetition-rate pulsed light source (e.g., a laser diode or LED) and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By building a histogram of these arrival times over millions of events, a high-resolution fluorescence decay curve is constructed.[16][17]

Caption: Conceptual diagram of a TCSPC experiment.

Protocol:

-

Sample Preparation: Use the same dilute sample as prepared for the fluorescence measurement (absorbance < 0.1).

-

IRF Measurement: Measure the Instrument Response Function (IRF) by replacing the sample with a light-scattering solution (e.g., a dilute colloidal silica suspension) using the same excitation wavelength. This records the temporal profile of the excitation pulse as seen by the detection system.[17]

-

Decay Acquisition: Replace the scatterer with the fluorescent sample and acquire the fluorescence decay curve until sufficient counts (typically >10,000 in the peak channel) are collected to ensure good statistics.

-

Data Analysis: The measured decay is a convolution of the true fluorescence decay and the IRF. Use specialized software to perform an iterative deconvolution and fit the decay data to an exponential model (mono- or multi-exponential) to extract the lifetime value(s) (τ).

Data Presentation and Interpretation

To facilitate structure-property analysis, the collected photophysical data should be systematically tabulated.

Table 1: Photophysical Properties of Novel 2-Chlorophenazine Derivatives in Dichloromethane

| Compound ID | Substituent (R) | λ_abs (nm) | ε (x 10⁴ M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | τ (ns) |

| CP-H | -H | 362 | 1.25 | 510 | 7080 | 0.15 | 3.5 |

| CP-OMe | -OCH₃ | 375 | 1.40 | 525 | 6850 | 0.28 | 4.8 |

| CP-NO₂ | -NO₂ | 390 | 1.10 | 580 | 7995 | 0.02 | 0.9 |

Note: Data presented are hypothetical and for illustrative purposes.

Interpretation:

-

CP-OMe vs. CP-H: The electron-donating methoxy (-OCH₃) group causes a bathochromic (red) shift in both absorption and emission, suggesting it raises the HOMO energy level. The significant increase in both quantum yield (Φ_F) and lifetime (τ) indicates that this substituent enhances the radiative decay pathway and reduces non-radiative decay.

-

CP-NO₂ vs. CP-H: The electron-withdrawing nitro (-NO₂) group causes a more pronounced red-shift, likely by lowering the LUMO energy level and narrowing the HOMO-LUMO gap. However, the dramatic decrease in quantum yield and lifetime is a classic sign of an efficient non-radiative decay process, possibly due to enhanced intersystem crossing to the triplet state, a common effect for nitro-aromatic compounds.

Conclusion

The systematic investigation outlined in this guide provides a comprehensive pathway to understanding the photophysical behavior of novel 2-chlorophenazine compounds. By meticulously performing and integrating steady-state absorption and emission spectroscopy with quantitative measurements of quantum yield and time-resolved analysis of excited-state lifetimes, researchers can build a detailed picture of the molecule's electronic structure and deactivation pathways. This knowledge is paramount for the rational design of new materials for advanced applications, transforming promising molecules into functional technologies.

References

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Resch-Genger, U., Rurack, K., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]

-

Essida, M., & Mughal, E. U. (2025). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Publishing. Retrieved from [Link]

-

Kumari, R. (n.d.). Synthesis and characterization of heterocyclic derivatives and studies on their photophysical properties. CHRIST (Deemed To Be University) Institutional Repository. Retrieved from [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Impact of Five-membered Heterocyclic Rings on Photophysical Properties Including Two-photon Absorption Character. (n.d.). Chemistry Letters, Oxford Academic. Retrieved from [Link]

-

Pascu, S., et al. (2015). Current Experimental Techniques of Lifetime Measurements and Their Importance for the Nuclear Structure. Bulgarian Journal of Physics. Retrieved from [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]

-

Bhattacharya, M. (2007). Lifetime measurement of excited atomic and ionic states of some noble gases using the high-frequency deflection technique. Indian Academy of Sciences. Retrieved from [Link]

-

The measurement of the lifetimes of excited nuclear states. (2025). ResearchGate. Retrieved from [Link]

-

Deciphering the Photophysical Properties of Nonplanar Heterocyclic Compounds in Different Polarity Environments. (n.d.). Scilit. Retrieved from [Link]

-

Synthesis and Characterization of the Photophysical Properties of Novel Heterocyclic Imines. (n.d.). ResearchGate. Retrieved from [Link]

-

Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. (2016). ARKAT USA. Retrieved from [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. (n.d.). HORIBA. Retrieved from [Link]

-

Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2022). MDPI. Retrieved from [Link]

-

UV spectrum analysis of Phenazine like compound from P. aeruginosa... (n.d.). ResearchGate. Retrieved from [Link]

-

A UV–Vis spectrum and B FTIR spectrum of the authentic and purified... (n.d.). ResearchGate. Retrieved from [Link]

-

Absorbance spectra of phenazine compounds were very similar to that of... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and photophysics of dibenz[a,c]phenazine derivatives. (2011). PubMed. Retrieved from [Link]

-

Synthesis, Photophysical Properties And Applications Of Arylpyrene And Dithienophenazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and investigation of the photophysical, electrochemical and theoretical properties of phenazine–amine based cyan blue-red fluorescent materials for organic electronics. (n.d.). OUCI. Retrieved from [Link]

-

Synthesis and Photophysics of Dibenz[a,c]phenazine Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06623A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and investigation of the photophysical, electrochemical and theoretical properties of phenazine–amine based c… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. Synthesis and characterization of heterocyclic derivatives and studies on their photophysical properties · CHRIST (Deemed To Be University) Institutional Repository [archives.christuniversity.in]

- 11. agilent.com [agilent.com]

- 12. bjp-bg.com [bjp-bg.com]

- 13. researchgate.net [researchgate.net]

- 14. iss.com [iss.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. horiba.com [horiba.com]

- 17. ias.ac.in [ias.ac.in]

The Definitive Guide to 2-Chlorophenazine: Identification, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chlorophenazine

2-Chlorophenazine is a heterocyclic aromatic compound belonging to the phenazine family. While not as widely known as some of its parent compounds, its unique chlorine substitution makes it a molecule of significant interest in medicinal chemistry and drug development. The introduction of a halogen atom into the phenazine core can dramatically alter its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide provides a comprehensive technical overview of 2-Chlorophenazine, from its fundamental identification to its synthesis and potential applications, with a focus on providing actionable insights for researchers in the field. Phenazine derivatives, as a class, are known for their diverse pharmacological activities, including antimicrobial and anticancer properties, making 2-Chlorophenazine a compelling scaffold for the development of novel therapeutics.[1][2]

Part 1: Core Identification and Physicochemical Properties

Unambiguous identification of a compound is the cornerstone of any scientific investigation. This section provides the essential identifiers for 2-Chlorophenazine and a summary of its key physicochemical properties.

Key Identifiers

Properly identifying 2-Chlorophenazine is crucial for sourcing, regulatory compliance, and accurate reporting of research findings. The primary identifiers are its CAS number and molecular formula.

| Identifier | Value | Source |

| CAS Number | 1137-69-5 | PubChem[3][4] |

| Molecular Formula | C₁₂H₇ClN₂ | PubChem[3][4] |

| IUPAC Name | 2-chlorophenazine | PubChem[3] |

| Molecular Weight | 214.65 g/mol | PubChem[3][4] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Cl | PubChem[3] |

| InChI Key | LYZDGXICDJEHAD-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Properties

The physicochemical properties of 2-Chlorophenazine are critical for understanding its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Appearance | Brown crystalline solid or powder | PubChem[5] |

| Melting Point | 70-73 °C | PubChem[5] |

| LogP | 3.5 | PubChem[4] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. | Inferred from general properties of similar compounds |

Part 2: Synthesis of 2-Chlorophenazine

The synthesis of 2-Chlorophenazine can be achieved through the condensation of 4-chloro-o-phenylenediamine with catechol, a reaction that is a variation of the classical phenazine synthesis. The choice of reactants and conditions is critical for achieving a good yield and purity of the final product.

Synthetic Pathway Overview

The most common and direct route to 2-Chlorophenazine involves the oxidative condensation of a substituted o-phenylenediamine with a catechol. In this case, 4-chloro-o-phenylenediamine serves as the key precursor, providing the chlorinated benzene ring of the final phenazine structure.

Detailed Synthesis Protocol

This protocol is based on established methods for phenazine synthesis, adapted for 2-Chlorophenazine.

Materials:

-

4-chloro-o-phenylenediamine

-

Catechol

-

Ethanol (or another suitable solvent)

-

An oxidizing agent (e.g., air, nitrobenzene, or a mild oxidant)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-chloro-o-phenylenediamine and catechol in ethanol.

-

Condensation and Oxidation: Heat the mixture to reflux. The condensation reaction will begin, followed by oxidation to form the aromatic phenazine ring. The oxidation can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to protonate any unreacted amines and basic byproducts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted catechol and acidic byproducts, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization: Confirm the identity and purity of the synthesized 2-Chlorophenazine using the analytical methods described in the following section.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove.

-

Oxidizing Agent: The choice of oxidizing agent can influence the reaction rate and yield. Air is a mild and environmentally friendly oxidant, but stronger oxidants may be required for higher yields in a shorter time.

-

Workup: The acid-base workup is a standard procedure to remove impurities and isolate the neutral product.

Part 3: Analytical Methods for Identification and Quantification

Robust analytical methods are essential for the unambiguous identification and quantification of 2-Chlorophenazine. This section details the primary techniques used for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of organic molecules. A reverse-phase HPLC method is well-suited for 2-Chlorophenazine.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

Detection:

-

UV detection at a wavelength of approximately 254 nm, which is a common wavelength for aromatic compounds.

Method Validation:

A robust HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. 2-Chlorophenazine is amenable to GC-MS analysis.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap)

-

A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[7]

GC Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 50 to 400

Expected Fragmentation: The mass spectrum of 2-Chlorophenazine is expected to show a molecular ion peak (M+) at m/z 214, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of 2-Chlorophenazine.

-

¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically δ 7-9 ppm), corresponding to the seven protons on the phenazine core. The specific chemical shifts and coupling constants will depend on the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule. The spectrum for 2-Chlorophenazine is available in the PubChem database.[3]

Part 4: Applications in Drug Development

The phenazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The introduction of a chlorine atom in 2-Chlorophenazine can enhance its drug-like properties.

Anticancer Potential

Many phenazine derivatives have demonstrated significant anticancer activity.[1][2] The planar structure of the phenazine ring allows for intercalation into DNA, which can disrupt DNA replication and transcription in cancer cells. Furthermore, some phenazines can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in tumor cells. The chlorine substituent in 2-Chlorophenazine can influence its electronic properties and ability to interact with biological targets, potentially leading to enhanced cytotoxic activity against various cancer cell lines.[8] Research on related 2-phenazinamine derivatives has shown potent anticancer effects, with some compounds exhibiting activity comparable to cisplatin.[1]

Antimicrobial Activity

Phenazines are well-known for their broad-spectrum antimicrobial activity against bacteria and fungi.[9][10] They can interfere with cellular respiration and electron transport chains, leading to microbial cell death. The lipophilicity imparted by the chlorine atom in 2-Chlorophenazine may enhance its ability to penetrate bacterial cell membranes, making it a potential candidate for the development of new antimicrobial agents, particularly against drug-resistant strains.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenazine derivatives is highly dependent on the nature and position of substituents on the phenazine core. The presence of a chlorine atom at the 2-position, as in 2-Chlorophenazine, can significantly impact its biological profile. Key SAR considerations include:

-

Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic distribution within the phenazine ring system, influencing its redox properties and ability to participate in biological electron transfer reactions.

-

Steric Factors: The size and position of the chlorine atom can affect how the molecule binds to its biological target.

Conclusion

2-Chlorophenazine is a molecule with significant potential in the field of drug discovery and development. Its straightforward synthesis, combined with the known biological activities of the phenazine class of compounds, makes it an attractive starting point for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its identification, synthesis, and analytical characterization, as well as insights into its potential applications. Further research into the specific biological mechanisms of action and structure-activity relationships of 2-Chlorophenazine and its derivatives is warranted and holds the promise of yielding new and effective treatments for a range of diseases.

References

-

Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2023, October 17). ResearchGate. Retrieved January 15, 2026, from [Link]

-

2-Chlorophenazine | C12H7ClN2 | CID 345310. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Ullmann Condensation. (n.d.). SynArchive. Retrieved January 15, 2026, from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Antimicrobial activity of phenothiazines. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-